

Application Note: ^1H and ^{13}C NMR Assignment for Methyl β -D-Mannopyranoside

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Compound of Interest

Compound Name: *methyl beta-D-mannopyranoside*

Cat. No.: B1638062

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl β -D-mannopyranoside is a monosaccharide derivative that serves as a valuable building block in synthetic carbohydrate chemistry and as a probe in studying carbohydrate-protein interactions. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and conformational analysis of carbohydrates. This application note provides a detailed protocol and data assignment for the ^1H and ^{13}C NMR analysis of methyl β -D-mannopyranoside in deuterium oxide (D_2O), a common solvent for polar biomolecules.

Data Presentation

The following tables summarize the reported ^1H and ^{13}C NMR chemical shifts for methyl β -D-mannopyranoside. It is important to note that while ^{13}C NMR data is readily available, comprehensive and experimentally verified ^1H NMR data for the β -anomer is less commonly reported in public databases. The provided ^1H data is a representative compilation.

Table 1: ^{13}C NMR Data for Methyl β -D-Mannopyranoside in D_2O

Carbon Atom	Chemical Shift (δ) ppm
C-1	101.5
C-2	71.2
C-3	74.1
C-4	67.8
C-5	77.0
C-6	61.9
-OCH ₃	58.1

Data sourced from SpectraBase.[\[1\]](#)[\[2\]](#)

Table 2: Representative ¹H NMR Data for Methyl β-D-Mannopyranoside in D₂O

Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) in Hz
H-1	~4.6	d	< 2
H-2	~3.9	dd	~3, < 2
H-3	~3.7	dd	~9, 3
H-4	~3.6	t	~9
H-5	~3.4	ddd	~9, 5, 2.5
H-6a	~3.8	dd	~12, 2.5
H-6b	~3.7	dd	~12, 5
-OCH ₃	~3.4	s	-

Note: The ¹H NMR chemical shifts and coupling constants for the pyranose ring protons of monosaccharides often exhibit significant overlap and can be sensitive to experimental conditions such as temperature and pH. The values presented are approximate and intended

for guidance. For unambiguous assignment, 2D NMR experiments such as COSY and HSQC are recommended.

Experimental Protocols

A detailed methodology for acquiring high-quality ^1H and ^{13}C NMR spectra of methyl β -D-mannopyranoside is provided below.

1. Sample Preparation

- **Sample Purity:** Ensure the methyl β -D-mannopyranoside sample is of high purity (>98%) to avoid interference from impurities in the NMR spectra.
- **Solvent:** Use high-purity deuterium oxide (D_2O , 99.9 atom % D).
- **Concentration:** Prepare a solution of 5-10 mg of methyl β -D-mannopyranoside in 0.5-0.6 mL of D_2O . This concentration provides a good signal-to-noise ratio for both ^1H and ^{13}C NMR experiments.
- **Internal Standard:** For precise chemical shift referencing, an internal standard can be added. A common choice for D_2O is 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), setting the reference signal to 0.00 ppm.
- **pH Adjustment:** The chemical shifts of sugar hydroxyl protons (if observed) and anomeric protons can be pH-dependent. If necessary, adjust the pD of the sample solution using dilute DCl or NaOD .
- **Sample Filtration:** To remove any particulate matter that could degrade spectral resolution, filter the final solution into a clean, dry 5 mm NMR tube using a syringe filter.

2. NMR Data Acquisition

The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer.

^1H NMR Spectroscopy:

- **Pulse Program:** A standard single-pulse experiment (e.g., ' zg' on Bruker instruments).

- Solvent Suppression: Implement a solvent suppression technique (e.g., presaturation) to attenuate the residual HDO signal.
- Acquisition Parameters:
 - Spectral Width: ~12 ppm
 - Acquisition Time: ~3-4 seconds
 - Relaxation Delay: 2-5 seconds
 - Number of Scans: 16-64 (depending on sample concentration)
 - Temperature: 298 K (25 °C)

¹³C NMR Spectroscopy:

- Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to obtain a spectrum with singlets for each carbon.
- Acquisition Parameters:
 - Spectral Width: ~160-200 ppm
 - Acquisition Time: ~1-2 seconds
 - Relaxation Delay: 2-5 seconds
 - Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance)
 - Temperature: 298 K (25 °C)

2D NMR Spectroscopy (for complete assignment):

- COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify neighboring protons.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom. This is a powerful tool for assigning both ¹H and ¹³C spectra

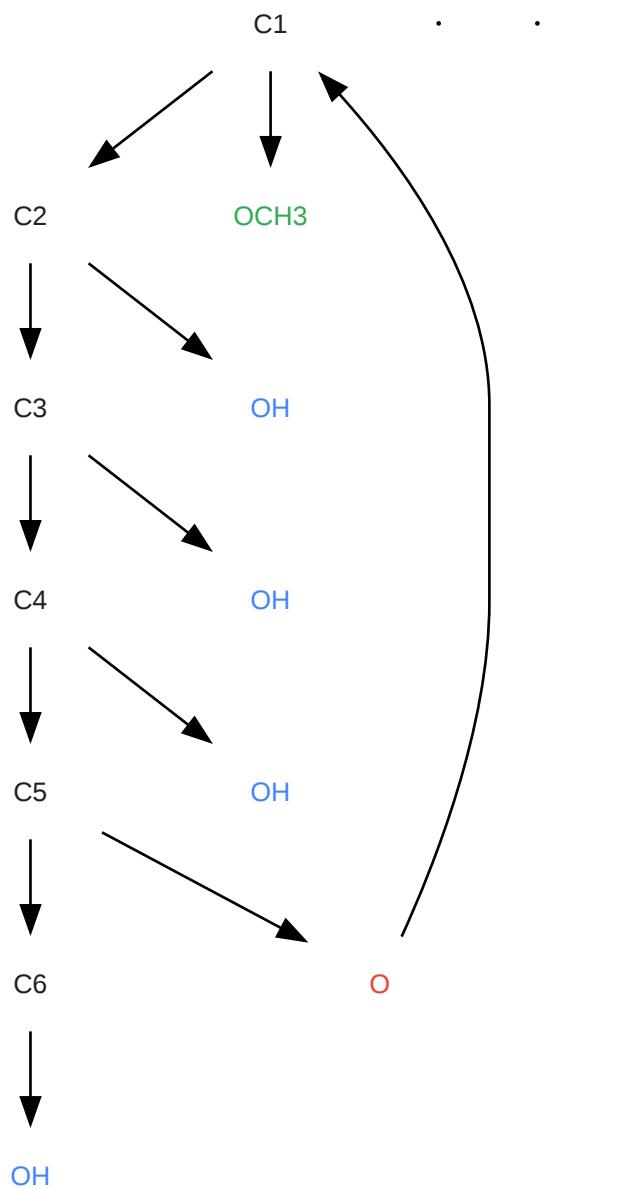
unambiguously.

- HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations (2-3 bonds) between protons and carbons, which can be useful for confirming assignments and identifying glycosidic linkages in more complex carbohydrates.

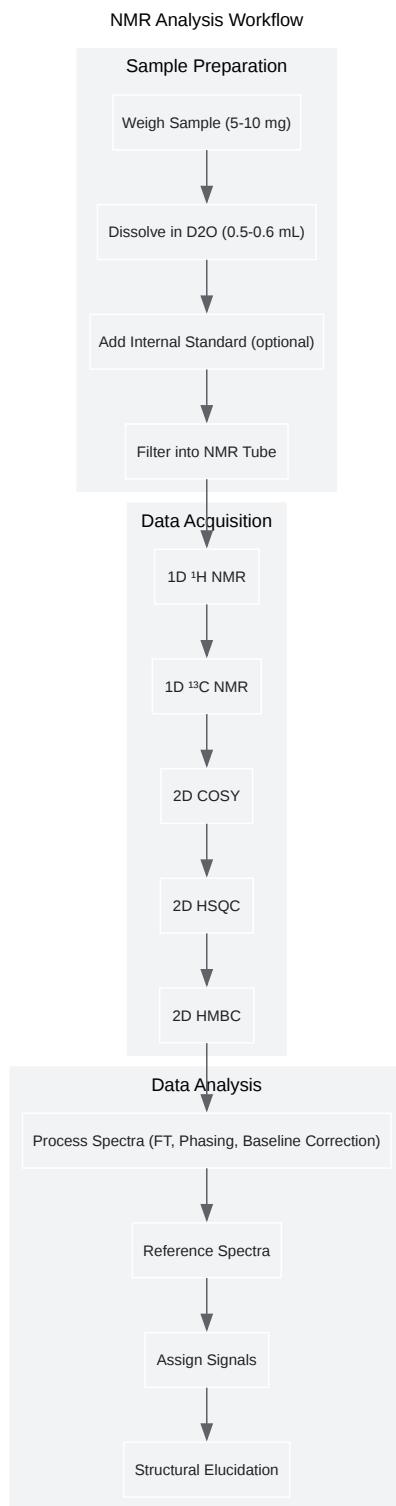
Mandatory Visualization

The following diagrams illustrate the molecular structure of methyl β -D-mannopyranoside with atom numbering for NMR assignment and a general workflow for its NMR analysis.

Methyl beta-D-mannopyranoside Structure with Atom Numbering

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Caption: Structure of methyl β -D-mannopyranoside with numbering.



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Caption: General workflow for NMR analysis of methyl glycosides.

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References

- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
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